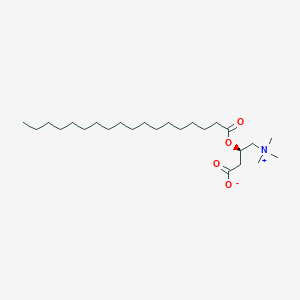

Stearoylcarnitine

説明

Stearoylcarnitine is an O-acyl-L-carnitine in which the acyl group is specified as stearoyl (octadecanoyl). It has a role as a human metabolite and is functionally related to an octadecanoic acid . It is a fatty ester lipid molecule and acts as a metabolomics biomarker for early-onset-preeclampsia and late-onset-preeclampsia .

Synthesis Analysis

This compound can be synthesized from palmitate in rat hearts. The perfusion of palmitate in rat hearts resulted in the formation of palmitoylcarnitine and this compound . The study suggests that the perfused palmitate underwent chain elongation to synthesize stearic acid .

Molecular Structure Analysis

The molecular formula of this compound is C25H49NO4 . The IUPAC name is (3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate . The molecular weight is 427.7 g/mol .

Chemical Reactions Analysis

This compound plays a role in the β-oxidation process of fatty acids inside mitochondria . It is involved in the metabolic interplay among the host, diet, and gut microbiota .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 427.7 g/mol . The computed XLogP3-AA is 8.8 .

科学的研究の応用

Genome-Wide SNP Data and Metabolite Concentrations

- Genetic Determinants of Metabolite Concentrations : Research shows that genetic factors significantly influence blood levels of stearoylcarnitine, which may shed light on pathways contributing to human physiology and diseases (Burkhardt et al., 2015).

Diagnostic Marker for Metabolic Diseases

- Predicting Preeclampsia : this compound has been identified as a novel metabolomics biomarker for early and late-onset preeclampsia, highlighting its potential in predicting this condition (Koster et al., 2015).

- CPT-I Deficiency Diagnosis : In the context of carnitine palmitoyltransferase I (CPT-I) deficiency, the ratio of free carnitine to the sum of palmitoylcarnitine and this compound in blood spots can serve as a highly specific diagnostic marker (Fingerhut et al., 2001).

Metabolic and Physiological Research

- Micellar Concentration and Phase Transitions : Studies on the critical micellar concentration and phase transitions of this compound provide insights into its behavior and interactions at different pH values, impacting its biological functions (Kamlekar & Swamy, 2006).

- Hepatocellular Carcinoma Metabolism : Metabolic profiling in hepatocellular carcinoma revealed alterations in acylcarnitine profiles, including this compound, indicating disrupted carnitine shuttle system and fatty acid β‐oxidation (Lu et al., 2019).

作用機序

Target of Action

Stearoylcarnitine is a long-chain acylcarnitine that plays a significant role in the transport of fatty acids into the mitochondria for subsequent β-oxidation . It has been identified as a potential causal circulating metabolite associated with allergic diseases such as asthma .

Mode of Action

This compound interacts with its targets, primarily the enzymes involved in fatty acid metabolism, to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondria . This process involves the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial metabolism of fatty acids . It plays a pivotal role in the β-oxidation of fatty acids, a process that results in the production of acetyl-CoA, which is then used in the citric acid cycle to generate ATP .

Pharmacokinetics

The homeostasis of this compound is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of this compound and its esters are maintained within relatively narrow limits for normal biological functioning .

Result of Action

The action of this compound results in the efficient transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is critical for energy production in cells. Disturbances in this process, such as in conditions of carnitine insufficiency, result in impaired entry of fatty acids into the mitochondria and consequently disturbed lipid oxidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of substrates and the expression of enzymes involved in fatty acid metabolism can impact the function of this compound . Additionally, certain pathological conditions, such as carnitine palmitoyltransferase II deficiency, can lead to significant changes in the levels of this compound .

特性

IUPAC Name |

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPHNLNTJNMAEE-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314733 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25597-09-5 | |

| Record name | (-)-Stearoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Stearoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

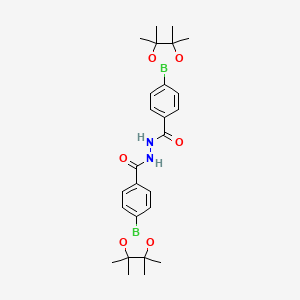

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

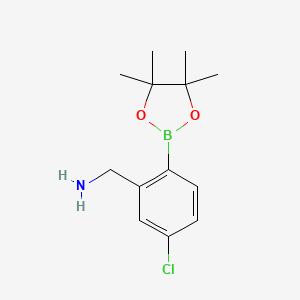

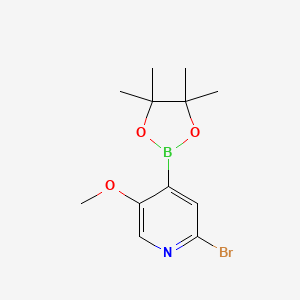

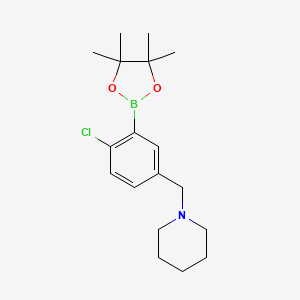

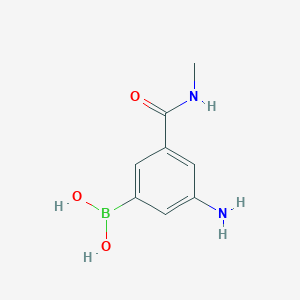

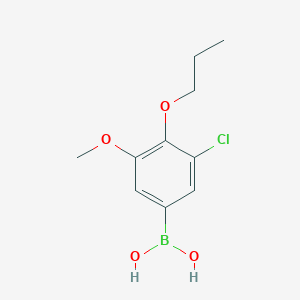

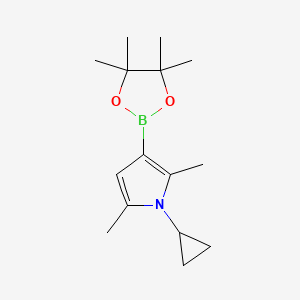

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)